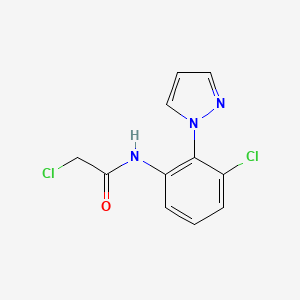![molecular formula C11H11ClN4O B7575091 2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7575091.png)
2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a synthetic compound that has received attention in scientific research for its potential as a pharmaceutical agent. This compound is also known as CTPI and has been studied for its potential use in the treatment of various diseases. In
Wirkmechanismus
The mechanism of action of 2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of cell wall components in fungi and bacteria. It may also work by inhibiting the activity of enzymes involved in the formation of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been shown to inhibit the formation of beta-amyloid plaques in Alzheimer's disease. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of action of various microorganisms. However, one limitation is that this compound may have toxic effects on certain cell types, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide. Some possible areas of study include:
1. Further exploration of the compound's potential as a pharmaceutical agent for the treatment of various diseases.
2. Investigation of the compound's mechanisms of action in more detail, including its effects on specific enzymes and pathways.
3. Development of new synthetic methods for preparing this compound, with the goal of improving its yield and purity.
4. Exploration of the compound's potential as a diagnostic tool for detecting certain diseases or conditions.
5. Investigation of the compound's potential as a pesticide or herbicide in agriculture.
Conclusion:
In conclusion, this compound is a synthetic compound that has received attention in scientific research for its potential as a pharmaceutical agent. It has been shown to have antifungal, antibacterial, and antitumor properties, and may have potential in the treatment of various diseases. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential in various applications.
Synthesemethoden
The synthesis of 2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves the reaction of 2-chloroacetamide with 3-(1,2,4-triazol-1-ylmethyl)aniline in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide has been studied for its potential as a pharmaceutical agent. It has been shown to have antifungal, antibacterial, and antitumor properties. Studies have also shown that this compound may have potential in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-5-11(17)15-10-3-1-2-9(4-10)6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJKSJZFLVUROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCl)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-4-[(2-phenylacetyl)amino]benzoic acid](/img/structure/B7575012.png)
![2-[Cyclopropyl(4-methylpentanoyl)amino]acetic acid](/img/structure/B7575017.png)
![2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575025.png)
![2-[Cyclopropyl(oxane-4-carbonyl)amino]acetic acid](/img/structure/B7575036.png)

![2-[cyclopropyl-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575062.png)
![N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazol-3-amine](/img/structure/B7575063.png)
![N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline](/img/structure/B7575071.png)
![2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B7575074.png)
![N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline](/img/structure/B7575080.png)

![2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid](/img/structure/B7575097.png)
![4-[(4-Propan-2-ylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7575112.png)
![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7575114.png)